1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methoxyphenyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and cyclopropane derivatives.
Cyclopropanation: The key step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with different substitution patterns on the phenyl ring.
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1260752-23-5 |
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Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
LYGXMBZITQVKIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
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